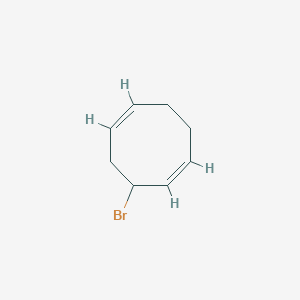
2-(Methylamino)but-2-ene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)but-2-ene-1,3-diol is an organic compound that features both an amino group and two hydroxyl groups attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)but-2-ene-1,3-diol can be achieved through several methods. One common approach involves the dehydration of alcohols to form alkenes. For instance, the dehydration of butan-2-ol can yield but-2-ene, which can then be further functionalized to introduce the amino and hydroxyl groups . The reaction typically involves heating the alcohol with an acid catalyst such as concentrated sulfuric acid or phosphoric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale dehydration processes followed by functionalization steps to introduce the desired amino and hydroxyl groups. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylamino)but-2-ene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for the oxidation of hydroxyl groups.
Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate the hydrogenation of the double bond.
Substitution: Electrophiles such as alkyl halides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can yield diketones or carboxylic acids.
Reduction: Reduction of the double bond can produce saturated diols.
Substitution: Substitution reactions can lead to the formation of N-alkylated derivatives.
Applications De Recherche Scientifique
2-(Methylamino)but-2-ene-1,3-diol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its structural features may be explored for the development of pharmaceuticals.
Industry: It can be utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Methylamino)but-2-ene-1,3-diol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl groups can participate in hydrogen bonding and nucleophilic reactions. These interactions can influence the compound’s biological activity and its role in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butane-1,3-diol: A diol with similar hydroxyl groups but lacking the amino group.
But-2-enal: An aldehyde with a similar butene backbone but different functional groups.
But-2-enoic acid: A carboxylic acid with a similar structure but different reactivity.
Uniqueness
2-(Methylamino)but-2-ene-1,3-diol is unique due to the presence of both an amino group and two hydroxyl groups on a butene backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H11NO2 |
|---|---|
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
2-(methylamino)but-2-ene-1,3-diol |
InChI |
InChI=1S/C5H11NO2/c1-4(8)5(3-7)6-2/h6-8H,3H2,1-2H3 |
Clé InChI |
MPBUDMXPQILBAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(CO)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


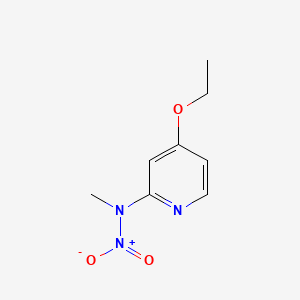
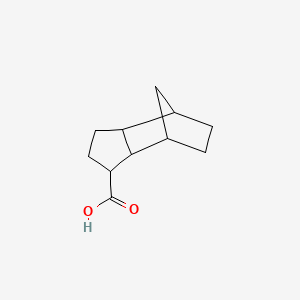
![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)


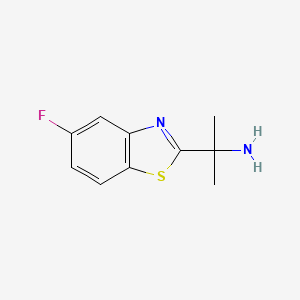


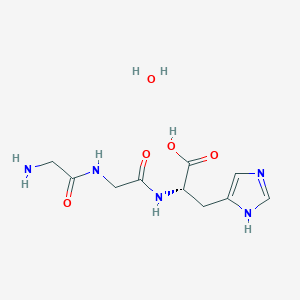
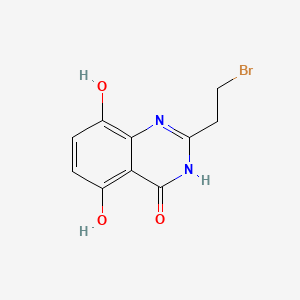
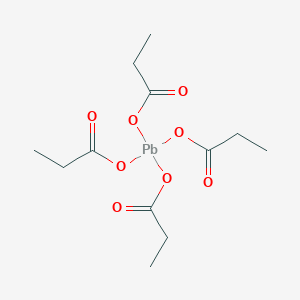
![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)

